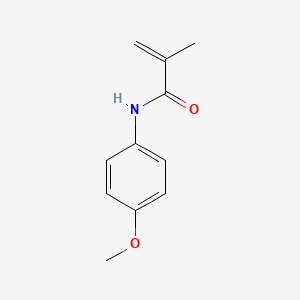

N-(4-Methoxy-phenyl)-2-methyl-acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-Methoxy-phenyl)-2-methyl-acrylamide” is a chemical compound that belongs to the class of acetamides . It is functionally related to a p-anisidine and a paracetamol . It is a member of acetamides and an aromatic ether .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the treatment of 4-methoxy phenylhydrazine hydrochloride with phenyl isothiocyanate results in 2- and 1- isomers of (4-methoxyphenyl)-N-phenylhydrazine-1-carbothioamide .Molecular Structure Analysis

The molecular structure of “N-(4-Methoxy-phenyl)-2-methyl-acrylamide” is characterized by a methoxy group in the para position . The geometrical structure was optimized by density functional theory (DFT) method at B3LYP/6-31G (d, p) as the basic set .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell growth and proliferation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-Methoxyphenol has a molecular weight of 151.16 g/mol, and it is a phenol with a methoxy group in the para position .Aplicaciones Científicas De Investigación

Synthesis of Formazan Compounds

N-(4-Methoxyphenyl)-2-methyl-acrylamide is used in the synthesis of formazan compounds. Formazans are compounds containing the characteristic azohydrazone group (-N=-C=-NH-), which is a good carrier of π-bonding and chelating properties. They are used as dyes, ligands in complex formation, and as analytical reagents, in which their intense color makes them good indicators of redox reactions .

Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

This compound is synthesized from a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions . This synthesis process is significant as it produces a compound with potential medicinal applications.

Synthesis of 4-ethoxy-N’-(2-methylbenzylidene)benzenesulfonohydrazide

N-(4-Methoxyphenyl)-2-methyl-acrylamide can be used in the synthesis of 4-ethoxy-N’-(2-methylbenzylidene)benzenesulfonohydrazide. This synthetic compound has potential applications in various scientific fields.

Inhibitor of EGFR/VEGFR-2

N-(4-Methoxyphenyl)-2-methyl-acrylamide and its derivatives have been identified as promising inhibitors of EGFR/VEGFR-2 using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models .

Safety and Hazards

Mecanismo De Acción

Target of Action

N-(4-Methoxy-phenyl)-2-methyl-acrylamide, also known as N-(4-Methoxyphenyl)methacrylamide, has been identified as a potential inhibitor of EGFR and VEGFR-2 . These proteins are key targets in the treatment of triple-negative breast cancer (TNBC), a subtype of breast cancer that lacks the expression of HER2, progesterone receptors, or estrogen receptors .

Mode of Action

The compound interacts with its targets, EGFR and VEGFR-2, through a process that involves molecular docking . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was better understood through molecular dynamic simulation of the complex .

Biochemical Pathways

The compound’s interaction with EGFR and VEGFR-2 affects the biochemical pathways associated with TNBC progression

Pharmacokinetics

The pharmacokinetic properties of N-(4-Methoxy-phenyl)-2-methyl-acrylamide were evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models . All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Result of Action

The compound has shown strong electronic characteristics and varying levels of affinity for the target proteins . The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex and the MOLg-EGFR complex .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-2-methylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(2)11(13)12-9-4-6-10(14-3)7-5-9/h4-7H,1H2,2-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRGQTZHFWTGRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363083 |

Source

|

| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7274-71-7 |

Source

|

| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)

![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1270080.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)